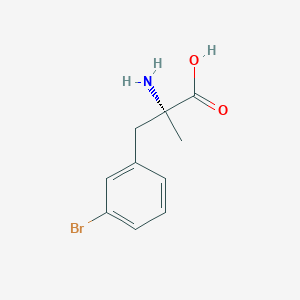

(R)-alpha-Methyl-3-bromophenylalanine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCSKUVWGVFCLY-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)Br)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC(=CC=C1)Br)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R Alpha Methyl 3 Bromophenylalanine

Stereoselective Synthesis Strategies for Alpha-Methyl Amino Acid Analogues

The creation of a stereogenic quaternary carbon center, as found in α-methyl amino acids, is a significant challenge in organic synthesis. Stereoselective strategies are therefore essential for controlling the three-dimensional arrangement of atoms and producing the desired single enantiomer.

Asymmetric Catalytic Approaches for Enantiopure Synthesis

Asymmetric catalysis offers an efficient route to chiral α-methyl amino acids by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

One prominent method is asymmetric phase-transfer catalysis (PTC) . This technique involves the alkylation of glycine (B1666218) Schiff bases or related precursors under biphasic conditions. Chiral quaternary ammonium (B1175870) salts, often derived from Cinchona alkaloids or designed with specific steric and electronic properties like the Maruoka catalyst, act as the phase-transfer catalyst. capes.gov.brthieme-connect.de They transport the enolate from the aqueous phase to the organic phase, where it reacts with an alkylating agent. The chiral environment provided by the catalyst directs the approach of the electrophile, resulting in the preferential formation of one enantiomer. acs.orgnih.gov

Another powerful approach is transition metal-catalyzed cross-coupling . For instance, a nickel-catalyzed enantioconvergent cross-coupling has been developed for the synthesis of protected unnatural α-amino acids. nih.gov This method uses a chiral nickel catalyst to couple racemic α-halo amino acid derivatives with organozinc reagents. The catalyst selectively reacts with both enantiomers of the starting material through a dynamic process to yield a single enantiomeric product in high yield and enantiomeric excess (ee). nih.gov This approach is notable for its versatility and tolerance of various functional groups. nih.gov

Asymmetric hydrogenation of dehydro-α-amino acid precursors is also a key strategy. Catalysts such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands are commonly used. However, for α-substituted substrates, catalysts like the chiral carbene-oxazoline analogue of Crabtree's catalyst have shown potential in the hydrogenation of allylic amine derivatives, allowing for the synthesis of complex chirons. nih.gov

Recent advancements also include palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)–H bonds, which provides a novel way to synthesize β-alkylated α-amino acids stereoselectively. acs.orgnih.gov

Table 1: Asymmetric Catalytic Strategies

| Method | Catalyst Type | Precursor | Key Feature |

| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts (e.g., Maruoka Catalyst) | Glycine Schiff Base | Enantioselective alkylation in a biphasic system. capes.gov.brthieme-connect.de |

| Enantioconvergent Cross-Coupling | Chiral Nickel Complex | Racemic α-Halo Amino Acid Derivative | Converts a racemic starting material into a single enantiomeric product. nih.gov |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium Complexes | Dehydro-α-amino Acid | Stereoselective addition of hydrogen across a double bond. nih.gov |

| C-H Bond Alkylation | Palladium Catalyst | Aliphatic Quinolyl Carboxamides | Direct, stereoselective alkylation of unactivated C-H bonds. acs.orgnih.gov |

Chiral Auxiliary-Mediated Syntheses and Diastereoselective Control

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

For the synthesis of α-methyl amino acids, auxiliaries such as Evans' oxazolidinones and Myers' pseudoephedrine amides are widely used. nih.gov A typical sequence involves N-acylation of the auxiliary, followed by deprotonation to form a chiral enolate. The auxiliary's inherent chirality sterically blocks one face of the enolate, forcing an incoming electrophile (e.g., a methylating agent) to attack from the less hindered face. youtube.com This results in a highly diastereoselective alkylation. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiopure α-methyl amino acid. nih.govgoogle.com

Another effective approach utilizes scaffolds like the (2S,4S)-4-methyl-2-phenyloxazolidin-5-one, which serves as a popular platform for producing various protected α-methyl amino acids. iris-biotech.de Similarly, chiral cyclic 1,2-diols have been employed as auxiliaries to synthesize optically active α-ethylated α,α-disubstituted amino acids. jst.go.jp The high degree of diastereoselectivity achieved in these methods makes them reliable for producing compounds with a defined quaternary stereocenter. google.com

Table 2: Common Chiral Auxiliaries for α-Methyl Amino Acid Synthesis

| Chiral Auxiliary | Typical Application | Mechanism of Control | Reference |

| Evans' Oxazolidinone | Asymmetric Alkylation | Forms a chiral enolate where one face is sterically shielded. nih.gov | nih.gov |

| Myers' Pseudoephedrine | Asymmetric Alkylation | Forms a chelated chiral enolate, directing electrophilic attack. nih.gov | nih.gov |

| (2S,4S)-4-Methyl-2-phenyloxazolidin-5-one | Asymmetric Alkylation | Provides a rigid scaffold for diastereoselective methylation. iris-biotech.de | iris-biotech.de |

| Chiral Cyclic 1,2-Diols | Asymmetric Alkylation | Used to create optically active α-alkylated amino acids. jst.go.jp | jst.go.jp |

Enantioconvergent Synthesis Protocols from Racemic Precursors

Enantioconvergent synthesis provides an elegant solution to resolution by transforming a racemic starting material entirely into a single, desired enantiomer. This approach is highly atom-economical compared to classical resolution.

A notable example is the nickel-catalyzed enantioconvergent alkyl-alkyl coupling. nih.gov In this process, a racemic mixture of an α-bromo glycine derivative is reacted with an alkylzinc reagent in the presence of a chiral nickel-based catalyst. The catalyst facilitates a cross-coupling reaction that proceeds under mild conditions and demonstrates broad functional group tolerance. nih.gov This method effectively converts the entire racemic starting material into a single enantiomer of the desired α-amino acid derivative, achieving high yields and excellent enantioselectivity. nih.gov

Dynamic Thermodynamic Resolution (DTR) and S/R Interconversion Methods

Dynamic kinetic resolution (DKR) is a powerful technique that combines rapid, in-situ racemization of the starting material with a stereoselective reaction, allowing for the theoretical conversion of 100% of a racemate into a single enantiomer. wikipedia.org

For unprotected α-amino acids, a purely chemical Dynamic Thermodynamic Resolution (DTR) method has been developed. nih.gov This process involves the formation of nickel(II)-chelated Schiff bases between the racemic amino acid and a novel, recyclable axially chiral ligand derived from α-methylproline. nih.gov In the presence of a base, the α-proton of the amino acid becomes labile, allowing for continuous epimerization (S/R interconversion) between the two diastereomeric nickel(II) complexes. nih.gov One diastereomer is thermodynamically more stable than the other, and under refluxing conditions in methanol (B129727), the mixture equilibrates to favor this more stable complex with high diastereoselectivity (often >99:1). nih.gov Subsequent decomplexation liberates the enantiomerically pure α-amino acid. This method is praised for its broad substrate scope, operational simplicity, and the ability to recycle the chiral ligand. nih.gov

Chemoenzymatic and Biocatalytic Routes for Enantiopure Production

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional chemical methods. manchester.ac.uk Chemoenzymatic routes combine the best of both worlds, using enzymatic steps alongside chemical reactions to build complex molecules.

Enzymes such as methyltransferases have been engineered for the catalytic asymmetric α-methylation of α-keto acids. nih.gov In one dual biocatalytic system, an optimized carbon methyltransferase (CMT) and a halogen methyltransferase (HMT) were used for the enantioselective methylation, ethylation, and allylation of various α-keto acids. nih.gov Another innovative approach uses engineered protoglobins to catalyze the enantioselective intermolecular amination of α-C−H bonds in carboxylic esters via nitrene transfer, directly forming α-amino esters. nih.gov

Enzyme-Mediated Asymmetric Amination of Keto Acids and Unsaturated Acids

The direct asymmetric amination of prochiral ketones is one of the most efficient ways to produce chiral amines and amino acids. Reductive amination involves the condensation of a keto acid with an amine source (like ammonia) to form an imine, which is then stereoselectively reduced by a dehydrogenase enzyme. masterorganicchemistry.comyoutube.com

Transaminases (or aminotransferases) are a key class of enzymes for this purpose. They catalyze the transfer of an amino group from a donor molecule (e.g., alanine, aspartate) to a keto acid acceptor. A biocatalytic dynamic kinetic resolution using a thermophilic transaminase has been reported for the synthesis of β-branched aromatic α-amino acids from α-keto acid substrates. nih.gov The process operates at elevated temperatures, which facilitates the in-situ racemization of the substrate, allowing the enzyme to convert the entire mixture to the desired L-amino acid with high diastereo- and enantioselectivity. nih.gov

The deracemization of racemic α-amino acids can also be achieved using a whole-cell or cell-free system containing two key enzymes: a D-stereospecific oxidative deaminase and an L-selective transaminase. researchgate.net The deaminase first converts the undesired D-amino acid into the corresponding α-keto acid intermediate, which is then converted by the transaminase into the desired L-amino acid. researchgate.net

Table 3: Biocatalytic Approaches to Chiral α-Amino Acids

| Enzyme Class | Reaction Type | Substrate | Key Feature | Reference |

| Methyltransferases | Asymmetric Alkylation | α-Keto Acids | Catalyzes enantioselective α-methylation and other alkylations. nih.gov | nih.gov |

| Transaminases | Dynamic Kinetic Resolution / Reductive Amination | α-Keto Acids | Transfers an amino group from a donor to a keto acid acceptor with high stereoselectivity. nih.gov | nih.gov |

| Oxidative Deaminases / Transaminases | Deracemization | Racemic α-Amino Acids | A two-enzyme system converts a D-amino acid to an L-amino acid via a keto acid intermediate. researchgate.net | researchgate.net |

| Engineered Protoglobins | C-H Amination | Carboxylic Esters | Direct, enantioselective nitrene insertion into an α-C-H bond. nih.gov | nih.gov |

Substrate-Specific Engineering of Amino Acid Dehydrogenases for Non-Canonical Substrates

The biosynthesis of non-canonical amino acids, such as (R)-alpha-Methyl-3-bromophenylalanine, represents a significant challenge due to the high substrate specificity of naturally occurring enzymes. Amino acid dehydrogenases (AADHs), which catalyze the reversible reductive amination of α-keto acids to their corresponding L-amino acids, are primary targets for protein engineering to overcome this limitation. mdpi.com The engineering efforts focus on modifying the substrate-binding pocket to accommodate bulky and electronically distinct substrates that are not recognized by wild-type enzymes. mdpi.comacs.org

The engineering of AADHs for non-canonical substrates can be broadly categorized into two main strategies: modifying the recognition of the substrate's side chain (R group) and altering the recognition of the substrate's carboxyl group. mdpi.com For a substrate like this compound, both the 3-bromo-phenyl group and the α-methyl group present steric and electronic hurdles.

Research into phenylalanine dehydrogenases (PheDHs) and leucine (B10760876) dehydrogenases (LeuDHs) has provided a framework for expanding substrate specificity. For instance, mutations within the substrate pocket of these enzymes have been shown to enhance their ability to synthesize various non-canonical amino acids, including those with bulky side chains. mdpi.com Computational redesign of the substrate-binding pocket of glutamate (B1630785) dehydrogenase has also proven effective for the synthesis of non-canonical L-amino acids. acs.org The key challenge lies in creating a binding pocket that can accept the precursor α-keto acid, 3-bromo-benzoyl-ethane, while precisely controlling the stereochemical outcome of the amination to yield the desired (R)-enantiomer.

The table below summarizes key engineering strategies applied to AADHs that are relevant for the synthesis of non-canonical amino acids.

| Enzyme Family | Engineering Strategy | Target Substrate Type | Relevant Findings |

| Phenylalanine Dehydrogenase (PheDH) | Site-directed mutagenesis in substrate pocket | Aromatic L-amino acids with bulky side chains | Activity towards various substituted phenylalanines can be enhanced by altering residues lining the binding cavity. mdpi.com |

| Leucine Dehydrogenase (LeuDH) | Rational design and directed evolution | Aliphatic and aromatic α-amino acids | Transformation into engineered amine dehydrogenases (AmDHs) has expanded the substrate scope from keto acids to ketones. mdpi.com |

| Glutamate Dehydrogenase (GluDH) | Computational redesign of binding pocket | Non-canonical L-amino acids | Engineered variants show activity towards substrates with diverse side chains (charged, polar, aliphatic). mdpi.comacs.org |

| Valine Dehydrogenase (ValDH) | Phylogenetic analysis-guided mutagenesis | (S)-β-amino alcohols | Introduction of specific mutations can endow oxidative deamination activity towards non-standard substrates. acs.orgtudelft.nl |

These engineered biocatalysts offer a promising route for the efficient and selective synthesis of complex chiral molecules like this compound, moving beyond the limitations of traditional chemical synthesis.

Mutagenesis Strategies for Enhanced Regioselectivity and Stereoselectivity in Biocatalysis

Achieving high regioselectivity and, crucially, stereoselectivity is paramount in the synthesis of chiral compounds like this compound. Biocatalysis, through the application of engineered enzymes, provides powerful tools to control these outcomes. nih.govnih.gov Mutagenesis strategies are employed to create enzyme variants with tailored properties, moving beyond the capabilities of wild-type enzymes. nih.gov

Rational Design and Site-Directed Mutagenesis: This approach relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. acs.org By identifying key amino acid residues in the active site that govern substrate binding and orientation, targeted mutations can be introduced. For instance, to accommodate the 3-bromophenyl group and the α-methyl substituent of the precursor keto acid, residues within the binding pocket of an amino acid dehydrogenase would be mutated to larger or smaller, more or less polar amino acids to create complementary space and favorable interactions. acs.org This method allows for the rational expansion of the substrate scope. acs.org

Directed Evolution and Iterative Saturation Mutagenesis (ISM): When structural information is limited or the desired property is complex, directed evolution offers a powerful alternative. nih.gov This process involves generating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. Iterative saturation mutagenesis is a more focused version of this, targeting specific "hot spots" in the enzyme—residues known to influence selectivity—and systematically exploring all possible amino acid substitutions at these positions. acs.orgtudelft.nl This has been successfully used to engineer amine dehydrogenases with altered substrate specificity. acs.org

The table below outlines different mutagenesis strategies and their impact on biocatalyst performance.

| Mutagenesis Strategy | Description | Key Advantage | Application Example |

| Rational Design | Involves targeted amino acid substitutions based on structural and mechanistic data. | Knowledge-driven, reducing screening effort. | Modifying the substrate binding pocket of MsrA enzymes to expand substrate scope for chiral sulfoxides. acs.org |

| Site-Directed Mutagenesis | A specific type of rational design where one or more specific amino acids are changed. | Precise control over the introduced mutation. | Engineering the carboxyl-binding site of a valine dehydrogenase to alter substrate specificity. tudelft.nl |

| Directed Evolution | Mimics natural selection in the laboratory by creating random mutations and screening for desired traits. | Can yield unexpected and highly improved variants without prior structural knowledge. nih.gov | Improving enzyme stability, activity, and stereoselectivity for pharmaceutical intermediate synthesis. nih.gov |

| Iterative Saturation Mutagenesis (ISM) | A semi-rational approach focusing on mutating specific active-site residues to all other possible amino acids. | Systematically explores the functional role of key residues, balancing library size and potential for improvement. acs.org | Engineering amine dehydrogenases for activity towards a broader range of substrates. acs.orgtudelft.nl |

By combining these strategies, it is possible to develop highly efficient and selective biocatalysts for the production of this compound, a compound not readily accessible through conventional enzymatic processes.

Large-Scale Laboratory Preparation and Process Optimization

The transition from a laboratory-scale synthesis to a large-scale preparation of this compound requires robust and optimized procedures. The principles for such a scale-up can be adapted from established methods for related optically active α-methyl-phenylalanine derivatives. google.com A key strategy involves the resolution of a racemic intermediate, followed by chemical conversion to the final product.

A common approach begins with the synthesis of a racemic α-halo-α-benzylpropionic acid precursor. google.com This intermediate can then be resolved into its D- and L-enantiomers using a chiral resolving agent, such as a naturally occurring alkaloid like quinine (B1679958) or brucine. google.com The choice of resolving agent and solvent is critical for achieving high diastereomeric purity and yield.

Once the desired enantiomer of the α-halo acid is isolated, it undergoes ammonolysis, typically using an ammonia (B1221849) solution, to displace the halogen and form the amino acid. google.com This step must be carefully controlled to minimize side reactions and ensure retention of the stereochemical configuration. The final step often involves the deprotection of any functional groups on the phenyl ring.

Process optimization for large-scale preparation focuses on several key parameters:

Reaction Concentration: Increasing the concentration of reactants can improve throughput but may also lead to issues with solubility, viscosity, and heat transfer.

Solvent Selection: The choice of solvents for reaction, extraction, and crystallization impacts yield, purity, and operational safety. For instance, using isopropanol (B130326) or methanol can be effective in the resolution step. google.com

Temperature Control: Precise temperature control is crucial during resolution and reaction steps to ensure high selectivity and prevent racemization or degradation.

Work-up and Purification: Efficient extraction and crystallization protocols are necessary to isolate the final product with high purity and in a suitable physical form. This may involve multiple recrystallization steps to achieve the desired enantiomeric excess. orgsyn.org

The table below details a conceptual large-scale laboratory preparation process based on established methodologies.

| Process Step | Description | Key Parameters to Optimize |

| 1. Synthesis of Racemic Precursor | Synthesis of DL-α-bromo-α-(3-bromobenzyl)propionic acid. | Reagent stoichiometry, reaction time, temperature. |

| 2. Diastereomeric Salt Formation (Resolution) | Reaction of the racemic acid with a chiral base (e.g., quinine) to form diastereomeric salts. google.com | Choice of resolving agent, solvent (e.g., isopropanol, methanol), temperature, cooling rate. google.com |

| 3. Fractional Crystallization | Isolation of the desired diastereomeric salt based on its lower solubility. | Stirring rate, crystallization time, filtration method. |

| 4. Liberation of Chiral Acid | Treatment of the isolated salt with acid (e.g., HCl) to recover the optically active α-bromo acid. google.com | pH adjustment, extraction solvent, temperature. |

| 5. Ammonolysis | Reaction with ammonia to form this compound. google.com | Ammonia concentration, temperature, pressure, reaction time. |

| 6. Final Purification | Crystallization of the final product to achieve high chemical and enantiomeric purity. | Solvent system, temperature profile, drying conditions. |

This systematic approach to process optimization is essential for developing a scalable, cost-effective, and reproducible method for the large-scale laboratory preparation of this compound.

Molecular and Biochemical Mechanisms of Interaction

Genetic Incorporation into Peptides and Proteins through Expanded Genetic Codes

The introduction of (R)-alpha-Methyl-3-bromophenylalanine into proteins is achieved through the expansion of the genetic code, a sophisticated technique that reprograms the translational machinery to recognize a new amino acid. This process relies on the generation of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with the endogenous components of the host organism.

Engineering of Orthogonal Aminoacyl-tRNA Synthetases for Specificity

The cornerstone of incorporating this compound is the engineering of an aminoacyl-tRNA synthetase (aaRS) that can specifically recognize and charge this ncAA onto a cognate transfer RNA (tRNA). While no synthetase has been specifically evolved for this compound to date, studies on related analogs provide a clear blueprint for its potential development.

A notable advancement in this area is the successful engineering of a pyrrolysyl-tRNA synthetase (PylRS) mutant, N346A/C348A, which exhibits broad substrate specificity for various phenylalanine derivatives. nih.gov This mutant has been shown to genetically incorporate twelve different meta-substituted phenylalanine analogs, including 3-bromophenylalanine, into proteins in Escherichia coli in response to the amber stop codon (UAG). nih.gov The mutations at positions 346 and 348 in the PylRS active site create a larger binding pocket, accommodating substitutions at the meta position of the phenyl ring that are not tolerated by the wild-type enzyme.

The successful incorporation of 3-bromophenylalanine by the PylRS(N346A/C348A) mutant suggests that the bromo-substitution at the meta-position is well-tolerated. However, the additional presence of an α-methyl group in this compound presents a further challenge. The α-methyl group adds steric bulk near the peptide backbone, which can interfere with binding to the synthetase active site. Therefore, further engineering of the PylRS(N346A/C348A) or other synthetases, such as the E. coli phenylalanyl-tRNA synthetase (PheRS), would likely be necessary to accommodate the α-methyl group efficiently and ensure specific recognition of this compound over its non-methylated counterpart and other canonical amino acids.

Table 1: Genetically Incorporated meta-Substituted Phenylalanine Derivatives using PylRS(N346A/C348A)

| Non-canonical Amino Acid | Functional Group |

|---|---|

| 3-Aminophenylalanine | Amino |

| 3-Nitrophenylalanine | Nitro |

| 3-Iodophenylalanine | Iodo |

| 3-Bromophenylalanine | Bromo |

| 3-Chlorophenylalanine | Chloro |

| 3-(Trifluoromethyl)phenylalanine | Trifluoromethyl |

| 3-Cyanophenylalanine | Cyano |

| 3-Ethynylphenylalanine | Ethynyl |

| 3-Azidophenylalanine | Azido |

| 3-Acetylphenylalanine | Acetyl |

| 3-Formylphenylalanine | Formyl |

| 3-Hydroxyphenylalanine | Hydroxyl |

This table is adapted from research demonstrating the versatility of the PylRS(N346A/C348A) mutant for incorporating various meta-substituted phenylalanine analogs. nih.gov

Ribosomal Translation Efficiency and Fidelity with Non-Canonical Amino Acids

The efficiency and fidelity of ribosomal translation are critical for the successful production of proteins containing ncAAs. The ribosome must be able to accommodate the modified aminoacyl-tRNA and catalyze peptide bond formation without significantly compromising the rate or accuracy of protein synthesis.

The incorporation of α,α-disubstituted amino acids, such as those containing an α-methyl group, is known to be challenging for the ribosome. nih.gov The steric hindrance from the additional methyl group can impede the proper positioning of the aminoacyl-tRNA in the ribosomal A-site and slow down the peptidyl transfer reaction. Research has shown that hyperaccurate or error-restrictive ribosomes, which have mutations in ribosomal protein S12, can improve the incorporation efficiency of challenging ncAAs like α-methylated amino acids. nih.gov These mutant ribosomes exhibit increased fidelity, reducing the misincorporation of near-cognate canonical amino acids and improving the yield of the desired protein containing the ncAA. nih.gov

Impact of Incorporation on Protein Conformation, Folding Dynamics, and Stability

The presence of an α-methyl group restricts the allowable range of the Ramachandran (φ, ψ) dihedral angles of the polypeptide backbone. ethz.ch This conformational constraint can be utilized to stabilize specific secondary structures, such as α-helices, or to introduce defined turns in protein loops. ethz.ch Studies on the introduction of α-methylated amino acids have shown that these modifications can lead to more structured and stable protein conformations. ethz.ch

The combined effects of α-methylation and meta-bromination in this compound would likely lead to a localized region of increased structural rigidity within the protein. The precise impact on the global protein fold and stability would depend on the specific location of incorporation and the surrounding structural context.

Mechanistic Studies of Enzyme-Ligand and Protein-Ligand Interactions

The unique chemical properties of this compound make it a valuable tool for probing the mechanisms of enzyme and protein interactions. The bromine atom can serve as a heavy atom for X-ray crystallography, aiding in structure determination, while both the bromo and methyl groups can act as probes for molecular recognition and binding.

Substrate Recognition and Active Site Characteristics

Incorporating this compound into the active site of an enzyme can provide detailed insights into substrate recognition and the geometry of the binding pocket. The steric bulk of the α-methyl group can be used to map the space available in the active site. If the enzyme retains activity after incorporation, it indicates that the active site can accommodate this additional bulk. Conversely, a loss of activity would suggest a sterically constrained active site where the α-methyl group clashes with other residues.

The bromine atom at the meta-position of the phenyl ring can probe electronic and hydrophobic interactions within the active site. The electron-withdrawing nature of the bromine atom alters the electronic properties of the phenyl ring, which can affect cation-π or other electrostatic interactions. Furthermore, the hydrophobicity of the bromine atom can be used to explore the presence of hydrophobic pockets within the active site. Studies on transaminases have shown that active sites are composed of distinct pockets that coordinate different parts of the substrate, and the introduction of modified amino acids can help to delineate the roles of these pockets in substrate specificity. nih.gov

Influence of Halogenation and Alpha-Methylation on Molecular Recognition and Binding Mechanisms

Both halogenation and α-methylation can significantly influence the molecular recognition and binding mechanisms of a protein. Halogen bonds, which are non-covalent interactions between a halogen atom and an electron donor, are increasingly recognized as important contributors to protein-ligand binding and protein stability. The bromine atom of this compound can form such bonds with backbone or side-chain atoms, providing an additional anchor point for protein-protein or protein-ligand interactions.

The α-methyl group, by restricting the conformational freedom of the polypeptide backbone, can pre-organize a protein loop or secondary structure element into a conformation that is optimal for binding. ethz.ch This can lead to an increase in binding affinity by reducing the entropic penalty associated with the binding-induced folding of a flexible region. This principle has been demonstrated in studies where α-methylation of residues at protein-protein interfaces has led to enhanced binding affinities. ethz.ch

In the context of this compound, the combination of these two features offers a powerful approach to modulate and study molecular recognition. The bromine atom can be used to fine-tune binding interactions through halogen bonding and hydrophobic effects, while the α-methyl group can enforce a specific backbone conformation conducive to binding.

Table 2: Properties of Functional Groups in this compound for Probing Molecular Interactions

| Functional Group | Property | Potential Application in Probing Molecular Interactions |

|---|---|---|

| α-Methyl Group | Steric Bulk, Conformational Restriction | Mapping active site volume, Stabilizing secondary structures, Reducing conformational entropy upon binding. ethz.ch |

| meta-Bromo Group | Halogen Bonding, Hydrophobicity, Electron Withdrawing | Probing for halogen bond acceptors, Investigating hydrophobic pockets, Modulating electrostatic interactions. |

Stereochemical Determinants in Enzyme-Catalyzed Reactions Involving Phenylalanine Analogues

The stereochemistry of phenylalanine analogues is a critical factor in their interaction with enzymes. Enzymes, being chiral macromolecules, often exhibit high stereoselectivity, meaning they preferentially bind to or catalyze reactions with one stereoisomer over another. The introduction of a methyl group at the alpha-carbon, as in this compound, and a bromine atom on the phenyl ring significantly influences these interactions.

Enzymes such as phenylalanine ammonia (B1221849) lyases (PALs) and aminomutases are instrumental in the metabolism and synthesis of phenylalanine and its derivatives. frontiersin.org PALs naturally catalyze the deamination of L-phenylalanine to trans-cinnamic acid. frontiersin.org However, they can also catalyze the reverse reaction, the addition of ammonia to cinnamic acid derivatives, to produce various phenylalanine analogues. frontiersin.org The stereochemical configuration at the α-carbon is paramount for enzyme recognition and catalysis. For many enzymes that process phenylalanine, the natural L-configuration (S-configuration) is preferred. The presence of an α-methyl group, as in α-methylphenylalanine, can alter substrate binding and reactivity. The (R)-configuration of α-Methyl-3-bromophenylalanine, being the D-amino acid analogue, would be expected to interact differently with enzymes that typically process L-phenylalanine.

Research into engineered biocatalysts has demonstrated the ability to produce D-phenylalanine analogues. For instance, engineered d-amino acid dehydrogenases have been used for the synthesis of D-phenylalanines from their corresponding α-keto acids. nih.gov These engineered enzymes often have mutations in their active sites to accommodate the different stereochemistry and the bulky substituents on the phenyl ring. nih.gov Docking studies of such engineered enzymes have shown that mutations can reshape the substrate-binding pocket to facilitate the binding of the D-isomer and position it correctly for catalysis. nih.gov

The enzymatic resolution of racemic mixtures is another common strategy where stereoselectivity is key. For example, ω-transaminases can be used for the kinetic resolution of racemic β-phenylalanine derivatives by selectively converting one enantiomer, leaving the other untouched. nih.gov Similarly, lipases can be used for the selective hydrolysis of ester derivatives of one enantiomer. nih.gov The success of these enzymatic reactions is highly dependent on the enzyme's ability to distinguish between the two enantiomers, a process governed by the precise three-dimensional arrangement of the substrate in the enzyme's active site. icdst.org

Design and Application as Molecular Probes for Biophysical and Biochemical Investigations

Unnatural amino acids (UAAs) like this compound are powerful tools for probing biological systems. nih.govnih.gov Their unique chemical properties, which are absent in the 20 canonical amino acids, allow for specific types of biophysical and biochemical investigations. wikipedia.org The bromine atom in this compound serves as a heavy atom for crystallographic studies and as a unique spectroscopic probe.

Utilization in Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Structure and Dynamics

The site-specific incorporation of unnatural amino acids into proteins is a powerful technique for NMR spectroscopy studies, especially for large proteins where spectra can be overwhelmingly complex. nih.govcopernicus.org By introducing an isotopically labeled UAA at a specific site, the NMR signals from that residue can be selectively observed, providing a clear window into the local environment without interference from the rest of the protein. nih.gov

While this compound itself is not typically the primary choice for direct NMR observation due to the low natural abundance and sensitivity of bromine isotopes, related fluorinated phenylalanine analogues are widely used. nih.gov The incorporation of amino acids containing ¹⁹F, which has a spin of 1/2 and 100% natural abundance, provides a highly sensitive NMR probe. researchgate.net These probes can be used to monitor protein conformational changes, dynamics, and ligand binding at specific sites with minimal structural perturbation. nih.gov For example, changes in the ¹⁹F NMR chemical shift can report on ligand binding events or conformational transitions in the protein. researchgate.net The principles demonstrated with fluorinated analogues can be conceptually extended to other halogenated amino acids like bromophenylalanine, where the bromine can influence the electronic environment and be detected through its effect on nearby NMR-active nuclei.

| Application of Unnatural Amino Acids in NMR | Description | Key Advantages |

| Spectral Simplification | Incorporation of isotopically labeled UAAs into large proteins reduces spectral complexity, allowing for the study of specific sites. nih.gov | Enables analysis of large proteins and protein complexes that are otherwise intractable by NMR. nih.govspringernature.com |

| Probing Protein Dynamics | Site-specifically introduced UAAs act as probes to monitor conformational changes and dynamics at specific locations within a protein. nih.gov | Provides site-specific information on protein flexibility and movement related to function. |

| Ligand Binding Studies | The chemical environment of a UAA probe is sensitive to the binding of small molecules, allowing for the characterization of protein-ligand interactions. nih.gov | Facilitates the determination of binding affinities and the mapping of binding sites. |

| Structural Determination | The unique properties of UAAs can provide distance and orientation restraints for calculating high-resolution protein structures. copernicus.orgnih.gov | Complements traditional NMR methods and aids in solving complex structures. |

Development of Fluorescent and Photoactivatable Tags for Protein Labeling

Phenylalanine analogues are key components in the development of fluorescent and photoactivatable probes for protein labeling. nih.govnih.gov These probes enable the visualization of proteins in living cells and the study of their interactions in real-time.

Fluorescent Tags: Researchers have synthesized fluorescent amino acids that can be incorporated into proteins with minimal disruption of their structure and function. psu.eduacs.org For example, biphenyl-phenylalanine isomers have been developed as fluorescent probes. psu.eduacs.orgnih.gov These compact fluorophores can be introduced into sterically constrained regions of a protein, and their fluorescence properties can be used to monitor changes in protein conformation through techniques like Fluorescence Resonance Energy Transfer (FRET). nih.gov

Photoactivatable Tags: Photoactivatable amino acids, such as p-benzoyl-L-phenylalanine (pBpa), are widely used to covalently capture transient protein-protein interactions. nih.govnih.govrsc.org Upon exposure to UV light, the benzophenone (B1666685) group in pBpa forms a reactive species that can form a covalent bond with interacting proteins. nih.gov To improve the efficiency of this process, halogenated derivatives of pBpa have been developed. The incorporation of electron-withdrawing groups, such as bromine, can increase the crosslinking yields. nih.govumich.edu This makes it possible to capture even weak or transient interactions within a cellular context. nih.gov Some photoactivatable probes are designed to be "clickable," containing an additional functional group like an alkyne that allows for the subsequent attachment of a reporter tag (e.g., a fluorophore) via click chemistry. nih.govrsc.org

| Type of Tag | Example Compound | Mechanism of Action | Application |

| Fluorescent | Biphenyl-phenylalanine | Intrinsic fluorescence that is sensitive to the local environment. | Monitoring protein conformational changes via FRET. psu.eduacs.orgnih.gov |

| Photoactivatable | p-benzoyl-L-phenylalanine (pBpa) | UV activation generates a reactive species that forms covalent crosslinks with interacting molecules. nih.gov | Covalent capture of protein-protein interactions for identification and analysis. nih.govumich.edu |

| Photoactivatable & Clickable | p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) | Contains both a photoreactive group and a clickable alkyne for subsequent labeling. nih.govrsc.org | Allows for two-step labeling, where crosslinking is followed by the attachment of a reporter tag. nih.govrsc.org |

Investigation of Intermolecular Interactions via Site-Specific Labeling

Site-specific labeling of proteins with unnatural amino acids is a cornerstone for investigating intermolecular interactions with high precision. nih.gov By placing a probe like a photo-crosslinker at a defined position on a protein's surface, researchers can map the binding interface with a partner protein or other biomolecules.

The genetic code expansion technique allows for the incorporation of UAAs with diverse functionalities at virtually any desired site in a protein. nih.govnih.gov When a photoactivatable amino acid like a brominated pBpa analogue is incorporated, UV irradiation triggers the formation of a covalent bond specifically with molecules that are in close proximity at the time of activation. nih.gov Subsequent analysis, for instance by mass spectrometry, can identify the cross-linked interaction partners and even the specific residues at the interface. This approach provides direct evidence of an interaction and offers high-resolution structural information about the complex in its native environment. nih.gov

This method is particularly valuable for studying transient or low-affinity interactions that are difficult to capture by other means. The ability to introduce halogen atoms like bromine into these photo-crosslinkers also provides a unique isotopic signature that can aid in the quantitative analysis of protein-protein interactions in complex mixtures using mass spectrometry. nih.gov

Applications As a Chiral Building Block in Advanced Chemical Synthesis

Design and Synthesis of Peptidomimetics and Conformationally Constrained Peptides

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of (R)-alpha-Methyl-3-bromophenylalanine into peptide sequences is a key strategy to achieve these improvements. nih.gov

The integration of alpha-methylated and halogenated amino acids like this compound into peptide chains is achieved through established methods of peptide synthesis, primarily solid-phase peptide synthesis (SPPS). masterorganicchemistry.com The amino acid is typically used in its N-protected form, for example, with a Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) group, to allow for sequential addition to the growing peptide chain. masterorganicchemistry.com

The synthesis of such unnatural amino acids can be complex. One common approach involves the amination of an alpha-halogenated acid precursor. nih.gov For instance, a suitably protected alpha-bromo acid can be reacted with an ammonia (B1221849) source to introduce the amine functionality. google.com The presence of the alpha-methyl group can present steric challenges during peptide coupling reactions, sometimes requiring the use of more potent coupling reagents or specialized protocols to ensure efficient bond formation. researchgate.net

Halogenation of aromatic amino acids can be achieved through various synthetic methods, and their incorporation into peptides allows for the introduction of unique properties. mdpi.comnih.gov The bromine atom in this compound can serve as a synthetic handle for further modifications through cross-coupling reactions, enabling the creation of diverse chemical libraries from a single peptide scaffold. princeton.edu

The substitution of natural amino acids with this compound has profound effects on the resulting peptide's structure and stability.

Conformational Constraint: The alpha-methyl group significantly restricts the conformational freedom of the peptide backbone. enamine.net This steric hindrance limits the accessible range of the phi (Φ) and psi (Ψ) dihedral angles, often inducing the formation of specific secondary structures such as helices or turns. nih.gov This pre-organization of the peptide into a bioactive conformation can lead to enhanced binding affinity for its biological target. nih.gov

Proteolytic Resistance: Peptides are often susceptible to degradation by proteases in the body, which limits their therapeutic potential. The alpha-methyl group provides steric shielding of the adjacent peptide bonds, making them less accessible to the active sites of proteolytic enzymes. nih.govnih.gov This increased resistance to enzymatic cleavage prolongs the half-life of the peptide in vivo. nih.govresearchgate.net

The bromine atom also contributes to the modulation of peptide properties. Its size and electronegativity can influence local conformation and create specific interactions, such as halogen bonds, with the target protein, potentially enhancing binding affinity and selectivity. nih.govnih.gov

| Structural Modification | Mechanistic Insight | Impact on Peptide Properties |

| Alpha-Methylation | Restricts torsional angles (Φ, Ψ) of the peptide backbone. enamine.net | Induces stable secondary structures (e.g., helices, turns). nih.gov |

| Provides steric hindrance at the peptide bond. nih.gov | Increases resistance to proteolytic degradation. nih.gov | |

| 3-Bromo Substitution | Alters electronic and steric properties of the phenyl side chain. | Can form halogen bonds with the biological target. nih.gov |

| Serves as a site for further chemical diversification. princeton.edu | Allows for the creation of analogue libraries for SAR studies. |

Development of Novel Bioactive Scaffolds and Chemical Libraries

The unique characteristics of this compound make it an ideal building block for the creation of novel molecular scaffolds and diverse chemical libraries, which are essential for identifying new drug leads. princeton.edunih.gov

Scaffold hopping is a drug design strategy aimed at identifying new molecular frameworks with similar biological activity to a known active compound but with a different core structure. This compound can be incorporated into new scaffolds to mimic the spatial arrangement of key pharmacophoric groups of a parent molecule while introducing novel structural features.

The design of chemical libraries using this amino acid allows for a systematic exploration of chemical space. By varying the peptide sequence around the this compound residue, or by using the bromine atom as a point for diversification, large numbers of related compounds can be synthesized and screened for biological activity.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. This compound is a powerful tool for probing SAR. nih.govnih.govresearchgate.net

The systematic replacement of native amino acids with this compound in a biologically active peptide allows researchers to understand the importance of conformation and steric bulk at that specific position. The defined stereochemistry and conformational rigidity imposed by the alpha-methyl group help to dissect the structural requirements for activity. nih.govnih.gov

Furthermore, the bromine atom's position on the phenyl ring can be varied to explore the electronic and steric requirements of the binding pocket. Analogues with bromine at different positions, or with other halogens like chlorine or fluorine, can be synthesized to fine-tune interactions with the target protein. mdpi.comnih.gov This systematic approach provides valuable data for building predictive quantitative structure-activity relationship (QSAR) models. mdpi.commdpi.com

| SAR Study Parameter | Role of this compound | Information Gained |

| Backbone Conformation | The alpha-methyl group constrains the peptide backbone. enamine.net | Determines the optimal backbone geometry for biological activity. |

| Side-Chain Sterics | The alpha-methyl group adds bulk to the side chain. | Probes the size and shape of the binding pocket. |

| Electronic Effects | The bromine atom alters the electron distribution of the phenyl ring. | Elucidates the role of electronic interactions in binding. |

| Halogen Bonding | The bromine atom can act as a halogen bond donor. nih.gov | Identifies potential for specific, stabilizing interactions with the target. |

| Positional Isomers | Synthesizing analogues with bromine at different positions. | Maps the topology of the binding site. |

Utility in Preclinical Chemical Biology Research Tool Development

Beyond its direct application in drug candidates, this compound is a valuable component in the development of chemical tools for preclinical research. Peptides incorporating this amino acid can be used as probes to study complex biological systems.

The enhanced stability and defined conformation of peptides containing this compound make them excellent tools for studying peptide-protein interactions. nih.gov They can be used in assays to validate drug targets, to elucidate signaling pathways, and to serve as selective inhibitors or antagonists in cellular and animal models. The bromine atom can also be useful in biophysical studies, for example, as a heavy atom to aid in the determination of protein-ligand complex structures by X-ray crystallography. Moreover, the bromine atom can be replaced with a radioactive isotope, such as bromine-76, to create radiolabeled peptides for use in positron emission tomography (PET) imaging, allowing for the non-invasive study of receptor distribution and occupancy in vivo.

Computational and Theoretical Investigations

Molecular Dynamics Simulations of Compound Conformations and Biological Interactions

Molecular dynamics (MD) simulations provide a powerful lens through which the dynamic behavior of molecules can be observed over time. For (R)-alpha-Methyl-3-bromophenylalanine, MD simulations are instrumental in understanding how its distinct structural modifications—the alpha-methyl group and the 3-bromo substitution—influence the conformational landscape of peptides into which it is incorporated. The alpha-methylation is known to restrict the torsional angles of the peptide backbone, thereby reducing conformational variability. enamine.net

MD simulations can be employed to explore the conformational preferences of peptides containing this compound in various solvent environments. These simulations can reveal the stability of secondary structures such as alpha-helices and beta-sheets, and how the presence of this non-natural amino acid influences protein folding and stability. The interaction of such modified peptides with biological targets, such as enzymes or receptors, can also be modeled to predict binding affinities and modes of interaction.

For instance, a hypothetical MD simulation study could compare a native peptide with its this compound-containing analogue to assess changes in conformational flexibility. The root-mean-square fluctuation (RMSF) of backbone atoms would be a key metric in such a study.

Table 1: Illustrative RMSF Data from a Hypothetical MD Simulation (Note: This table presents hypothetical data for illustrative purposes, as specific experimental or simulation data for this compound is not available in the public domain.)

| Residue Position | Native Peptide RMSF (Å) | Modified Peptide RMSF (Å) |

|---|---|---|

| 1 | 0.5 | 0.4 |

| 2 | 0.7 | 0.6 |

| 3 (Phe) | 1.2 | - |

| 3 (R-a-Me-3-Br-Phe) | - | 0.8 |

| 4 | 0.8 | 0.7 |

| 5 | 0.6 | 0.5 |

Quantum Chemical Calculations for Understanding Reactivity and Stereoselectivity

Quantum chemical calculations offer a detailed understanding of the electronic structure of molecules, which is fundamental to their reactivity and stereoselectivity. For this compound, methods such as Density Functional Theory (DFT) can be utilized to investigate various molecular properties. These calculations can provide insights into the geometric parameters, vibrational frequencies, and electronic properties like molecular orbital energies (HOMO and LUMO) and electrostatic potential maps.

Understanding the reactivity of the 3-bromo-phenyl group is of particular interest, as it can serve as a handle for further functionalization, for example, in palladium-catalyzed cross-coupling reactions. Quantum chemical calculations can predict the susceptibility of the C-Br bond to cleavage and the relative reactivity of different positions on the aromatic ring.

Furthermore, these calculations are crucial for understanding the stereoselectivity of reactions involving the synthesis or transformation of this compound. By modeling the transition states of key reaction steps, the origins of stereocontrol can be elucidated, guiding the development of more efficient and selective synthetic routes.

Table 2: Representative Data from a Hypothetical Quantum Chemical Calculation (Note: This table presents hypothetical data for illustrative purposes.)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| Dipole Moment | 2.8 D |

| C-Br Bond Dissociation Energy | 75 kcal/mol |

In Silico Design and Prediction of Novel Analogues and Optimized Biocatalytic Systems

The in silico design of novel molecules and biocatalytic systems represents a frontier in computational chemistry. For this compound, this involves two primary areas: the design of new analogues with enhanced properties and the engineering of enzymes for its efficient synthesis.

Computational tools can be used to design novel analogues by systematically modifying the structure of this compound and predicting the resulting changes in properties such as binding affinity to a target protein or conformational behavior. This rational design process can significantly accelerate the discovery of new drug candidates or building blocks for advanced materials.

In the realm of biocatalysis, computational methods are employed to engineer enzymes with improved activity and selectivity for the synthesis of non-natural amino acids. nih.gov This can involve docking studies to predict how analogues of this compound might bind to an enzyme's active site, followed by molecular dynamics simulations to assess the stability of the enzyme-substrate complex. Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the enzymatic reaction itself, providing insights that can guide site-directed mutagenesis to create more efficient biocatalysts.

Table 3: Illustrative Data from an In Silico Enzyme Engineering Study (Note: This table presents hypothetical data for illustrative purposes.)

| Enzyme Variant | Substrate Docking Score (kcal/mol) | Predicted Kcat/Km (s⁻¹M⁻¹) |

|---|---|---|

| Wild Type | -6.2 | 1.5 x 10³ |

| Mutant 1 (F123A) | -7.1 | 3.2 x 10⁴ |

| Mutant 2 (W245L) | -6.8 | 8.9 x 10³ |

| Mutant 3 (F123A/W245L) | -7.9 | 1.1 x 10⁵ |

Future Perspectives and Emerging Research Avenues

Expansion of the Genetic Code for Incorporating Diverse Chemical Functionalities

The site-specific incorporation of ncAAs into proteins represents a major advancement in protein engineering, allowing for the introduction of novel chemical functionalities not found in the 20 canonical amino acids. core.ac.uk This is achieved through the use of orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs that recognize a nonsense codon, typically the amber stop codon (UAG), and insert the desired ncAA during translation. core.ac.ukuniversityofcalifornia.edu

The pyrrolysyl-tRNA synthetase (PylRS) system from archaea has proven to be particularly adaptable for genetic code expansion due to the remarkable permissiveness of its active site. nih.govwilliams.edu Researchers have successfully engineered PylRS variants to incorporate a wide array of phenylalanine analogs. Notably, a PylRS·tRNAPyl system has been rationally designed to charge both L- and D-isomers of 3-bromophenylalanine, demonstrating the feasibility of incorporating halogenated ncAAs at specific protein sites. nih.govwilliams.edu Furthermore, other research has demonstrated the successful ribosomal incorporation of α,α-disubstituted amino acids, including α-methyl-4-iodophenylalanine. manchester.ac.uk

These successes provide a clear roadmap for the future incorporation of (R)-alpha-Methyl-3-bromophenylalanine. Future research will likely focus on evolving existing PylRS mutants, such as the N346A/C348A variant known to accommodate various meta-substituted phenylalanines, to efficiently recognize and charge this compound. researchgate.net Achieving this would enable the precise installation of this conformationally constrained, chemically reactive amino acid into proteins in vivo, opening new avenues for designing proteins with enhanced stability, novel catalytic activities, and unique biophysical probes.

| Engineered System Component | Target Non-Canonical Amino Acid | Key Findings |

| Engineered PylRS·tRNAPyl Pair | D- and L-3-bromophenylalanine | Rational design enabled the site-selective incorporation of both enantiomers into proteins in E. coli. nih.govwilliams.edu |

| Engineered Ribosomes and Elongation Factors | β-3-bromophenylalanine | Exotic backbones can be incorporated into proteins in vivo using native translational machinery. manchester.ac.uk |

| PylRS Mutant (N346A/C348A) | meta-substituted Phenylalanine Derivatives | A single synthetase mutant can incorporate twelve different derivatives with halide, trifluoromethyl, ketone, and azide moieties. researchgate.net |

| Engineered PylRS | α-methyl-4-iodophenylalanine | The incorporation of α,α-disubstituted amino acids has been successfully demonstrated. manchester.ac.uk |

Development of Advanced Biocatalytic Systems for Tailored Amino Acid Production

While genetic code expansion provides the means for incorporation, the utility of this compound is dependent on its efficient and stereospecific synthesis. Biocatalysis offers a powerful alternative to traditional chemical synthesis, which often requires harsh conditions and complex protecting group manipulations. core.ac.ukmanchester.ac.uk The development of advanced biocatalytic systems and enzymatic cascades is a key future objective for producing a diverse array of ncAAs. core.ac.ukresearchgate.netcaltech.edu

The synthesis of this compound can be envisioned through a multi-enzyme cascade:

Phenylalanine Analog Synthesis : Engineered phenylalanine ammonia (B1221849) lyases (PALs) have shown great promise in producing substituted phenylalanines. nih.govresearchgate.net Variants of PAL from Petroselinum crispum have been successfully used for the preparative scale synthesis of (S)-p-bromophenylalanine and (S)-m-bromo-phenylalanine. nih.govresearchgate.net Further engineering of PALs or other enzymes like transaminases could provide a robust route to the 3-bromophenylalanine core. frontiersin.orgrsc.org

Stereospecific Bromination : Nature's halogenase enzymes offer a green and highly selective method for halogenation. nih.gov These enzymes could be exploited to directly brominate a phenylalanine precursor at the meta position, circumventing the need for pre-functionalized starting materials.

Alpha-Methylation : The final, and most challenging, biocatalytic step is the stereospecific installation of the alpha-methyl group. While chemical methods for this transformation exist, a direct biocatalytic equivalent for the α-C-methylation of amino acids is a significant research frontier. nih.govresearchgate.net The logical candidates for engineering this activity are S-adenosyl-L-methionine (SAM)-dependent methyltransferases. livingwithmthfr.orgnih.gov These enzymes are nature's primary agents for transferring methyl groups. nih.govwikipedia.org Future research will involve mining for novel methyltransferases or engineering known ones to recognize an amino acid substrate and catalyze methylation at the alpha-carbon instead of the more common N- or O-methylation. manchester.ac.uk

Success in this area would create a sustainable, enzymatic route to this compound and other valuable α-methylated amino acids.

Engineering of Non-Canonical Amino Acid Biosynthetic Pathways

A paramount goal in synthetic biology is to move beyond in vitro synthesis and engineer microorganisms to produce valuable compounds directly from simple feedstocks. The creation of a de novo biosynthetic pathway for this compound within a host organism like E. coli would significantly lower costs and improve accessibility. frontiersin.org

Engineering such a pathway would involve assembling and fine-tuning a series of enzymatic steps, building upon established metabolic engineering strategies for aromatic amino acids. caltech.edu A potential blueprint for an engineered pathway could include:

Host Strain Optimization : The pathway would be housed in an E. coli strain engineered to overproduce a precursor like chorismate or L-phenylalanine, redirecting carbon flux from central metabolism.

Introduction of a Halogenase : A promiscuous flavin-dependent halogenase could be introduced to convert L-phenylalanine to 3-bromo-L-phenylalanine.

Development of a Stereospecific α-Methyltransferase : The central challenge would be the discovery or creation of a SAM-dependent methyltransferase capable of acting on 3-bromo-L-phenylalanine to produce the (R)-alpha-methyl configuration. This would likely require extensive protein engineering, using directed evolution or computational design to reshape the active site of a scaffold enzyme to accept the new substrate and catalyze the desired C-C bond formation.

The integration of this pathway with an orthogonal translation system for ncAA incorporation would ultimately allow for the autonomous biosynthesis and direct incorporation of this compound into target proteins within a single engineered cell.

Integration of this compound into Complex Research Tools for Systems Biology

The true potential of this compound is realized when it is integrated into proteins to create sophisticated research tools for probing complex biological systems. Its unique properties enable applications that are difficult or impossible to achieve with canonical amino acids.

The bromine atom at the meta position serves as a bioorthogonal chemical handle for post-translational modification. It is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. livingwithmthfr.org By incorporating this compound into a protein of interest, researchers can:

Site-specifically attach fluorescent probes to track protein localization and dynamics within living cells.

Introduce photocrosslinkers to capture transient protein-protein or protein-nucleic acid interactions, mapping complex interaction networks.

Install biophysical probes , such as infrared or NMR-active groups, to study protein structure and conformational changes in their native environment. researchgate.net

Simultaneously, the alpha-methyl group provides a powerful tool for protein design and structural biology. It restricts the conformational freedom of the polypeptide backbone, which can be used to stabilize specific secondary structures like helices or turns. This conformational locking can enhance protein stability, modulate enzyme activity, and disrupt or stabilize protein-protein interfaces, allowing for precise dissection of molecular recognition events.

By combining genetic code expansion with bioorthogonal chemistry, this compound can be used to build complex, multi-functional protein tools. These tools will be invaluable for systems biology, enabling researchers to dissect cellular signaling pathways, understand the architecture of macromolecular machines, and develop new protein-based therapeutics with enhanced properties.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (R)-α-methyl-3-bromophenylalanine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : A common approach involves asymmetric hydrogenation of α,β-unsaturated esters derived from brominated phenylalanine precursors. For example, catalytic systems like Rh(I) complexes with chiral ligands (e.g., DuPHOS) can achieve high enantiomeric excess (e.e.) by optimizing solvent polarity, hydrogen pressure, and temperature . Alternatively, enzymatic resolution using proteases or lipases can separate racemic mixtures, though yields depend on substrate specificity and reaction time. Evidence from β-methylphenylalanine synthesis (e.g., Hormaomycin analogues) highlights the importance of kinetic control in stereoselective alkylation steps .

Q. How can researchers validate the purity and structural integrity of (R)-α-methyl-3-bromophenylalanine after synthesis?

- Methodological Answer : Combine chromatographic (HPLC with chiral columns) and spectroscopic techniques:

- HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers and confirm e.e. (>98% is typical for pharmaceutical-grade intermediates) .

- NMR : Compare - and -NMR data with literature values for brominated phenylalanine derivatives. For example, the methyl group at the α-position typically appears as a singlet at ~1.4 ppm in -NMR, while aromatic protons from the 3-bromo substituent show splitting patterns consistent with para-substitution .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H] at m/z 288.0 (calculated for ) with <2 ppm error .

Q. What are the common challenges in isolating (R)-α-methyl-3-bromophenylalanine, and how can they be mitigated?

- Methodological Answer : Challenges include low solubility in aqueous media and co-elution of diastereomers. Solutions:

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to enhance solubility gradients. For halogenated analogs, adding trace HCl can protonate the amino group, improving crystallinity .

- Solid-Phase Extraction (SPE) : C18 cartridges with acetonitrile/water gradients effectively remove unreacted starting materials. For brominated compounds, monitor UV absorbance at 254 nm due to the strong Br chromophore .

Advanced Research Questions

Q. How does the incorporation of (R)-α-methyl-3-bromophenylalanine into peptide chains alter conformational dynamics and biological activity?

- Methodological Answer : The α-methyl group restricts backbone flexibility, favoring β-sheet or helical conformations depending on sequence context. Use circular dichroism (CD) and molecular dynamics (MD) simulations to compare secondary structures of peptides with and without the modified residue. For example, in Hormaomycin analogs, β-methylation enhances protease resistance by sterically hindering enzyme access . Bromine at the 3-position may further stabilize hydrophobic interactions in receptor-binding pockets, as seen in halogen-bonding motifs in kinase inhibitors .

Q. What strategies resolve contradictions in reported bioactivity data for (R)-α-methyl-3-bromophenylalanine-containing peptides?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, redox agents) or impurities. Systematic approaches:

- Dose-Response Replication : Test peptides across multiple concentrations in orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).

- Controlled Degradation Studies : Monitor stability under physiological conditions (37°C, PBS) via LC-MS to rule out metabolite interference .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC normalized to solvent controls). Evidence from presenteeism research highlights the importance of longitudinal designs to disentangle short- vs. long-term effects .

Q. How can researchers optimize catalytic asymmetric synthesis of (R)-α-methyl-3-bromophenylalanine for scalable production?

- Methodological Answer : Screen ligand libraries (e.g., Josiphos, BINAP) under high-throughput conditions to identify catalysts with turnover numbers (TON) >1,000. Use flow chemistry to enhance heat/mass transfer and reduce reaction times. For brominated substrates, electron-withdrawing groups may require adjusted hydrogenation pressures (e.g., 50–100 bar H) to prevent dehalogenation . Post-reaction, employ continuous crystallization to isolate the product with minimal manual handling .

Q. What advanced computational tools predict the impact of (R)-α-methyl-3-bromophenylalanine on protein-ligand interactions?

- Methodological Answer :

- Docking Simulations : Use Schrödinger’s Glide or AutoDock Vina with halogen-bonding parameters to model Br interactions in binding pockets .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes when substituting natural phenylalanine with the brominated analog.

- QM/MM Calculations : Assess steric effects of the α-methyl group on transition-state geometries in enzymatic reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR assignments for (R)-α-methyl-3-bromophenylalanine in different solvents?

- Methodological Answer : Solvent-induced shifts are common in polar aprotic solvents (e.g., DMSO vs. CDCl). To resolve discrepancies:

- Variable Temperature NMR : Identify dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and 50°C.

- COSY/NOESY : Confirm through-space correlations between the α-methyl and aromatic protons.

- Referencing Analogous Compounds : Compare with data for 4-chloro-3-trifluoromethylphenylalanine, where halogen electronegativity correlates with downfield shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.